molecular formula C19H24N6 B7038066 5-methyl-6-(2-methylpiperidin-1-yl)-N-(5H-pyrrolo[2,3-b]pyrazin-7-ylmethyl)pyridin-3-amine

5-methyl-6-(2-methylpiperidin-1-yl)-N-(5H-pyrrolo[2,3-b]pyrazin-7-ylmethyl)pyridin-3-amine

Cat. No.: B7038066
M. Wt: 336.4 g/mol
InChI Key: ZEDSPXLGOCZIIL-UHFFFAOYSA-N
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Description

5-methyl-6-(2-methylpiperidin-1-yl)-N-(5H-pyrrolo[2,3-b]pyrazin-7-ylmethyl)pyridin-3-amine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in targeting specific receptors and pathways involved in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6-(2-methylpiperidin-1-yl)-N-(5H-pyrrolo[2,3-b]pyrazin-7-ylmethyl)pyridin-3-amine typically involves multiple steps:

  • Formation of the Pyridine Core: : The pyridine core can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the cyclization of appropriate aldehydes or ketones with ammonia or amines under acidic or basic conditions.

  • Introduction of the Piperidine Moiety: : The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, a halogenated pyridine intermediate can react with 2-methylpiperidine under basic conditions to form the desired product.

  • Attachment of the Pyrrolo[2,3-b]pyrazine Group: : This step often involves the use of coupling reactions such as Suzuki or Stille coupling, where a boronic acid or stannane derivative of the pyrrolo[2,3-b]pyrazine is coupled with a halogenated pyridine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

  • Reduction: : Reduction reactions can target the nitrogen-containing heterocycles, potentially converting them to more saturated analogs.

  • Substitution: : The compound can participate in various substitution reactions, especially nucleophilic substitutions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-methyl-6-(2-methylpiperidin-1-yl)-N-(5H-pyrrolo[2,3-b]pyrazin-7-ylmethyl)pyridin-3-amine has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : The compound is investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

  • Medicine: : It is explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors involved in diseases such as cancer and neurological disorders.

  • Industry: : The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-methyl-6-(2-methylpiperidin-1-yl)-N-(5H-pyrrolo[2,3-b]pyrazin-7-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    6-(2-methylpiperidin-1-yl)pyridin-3-amine: This compound lacks the pyrrolo[2,3-b]pyrazine moiety and may have different biological activities.

    5-methyl-6-(piperidin-1-yl)-N-(5H-pyrrolo[2,3-b]pyrazin-7-ylmethyl)pyridin-3-amine: Similar structure but without the 2-methyl group on the piperidine ring.

Uniqueness

The presence of both the 2-methylpiperidin-1-yl and pyrrolo[2,3-b]pyrazin-7-ylmethyl groups in 5-methyl-6-(2-methylpiperidin-1-yl)-N-(5H-pyrrolo[2,3-b]pyrazin-7-ylmethyl)pyridin-3-amine contributes to its unique biological activity profile. These structural features may enhance its binding affinity and specificity for certain molecular targets, making it a promising candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-methyl-6-(2-methylpiperidin-1-yl)-N-(5H-pyrrolo[2,3-b]pyrazin-7-ylmethyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-13-9-16(12-24-19(13)25-8-4-3-5-14(25)2)22-10-15-11-23-18-17(15)20-6-7-21-18/h6-7,9,11-12,14,22H,3-5,8,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDSPXLGOCZIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC=C(C=C2C)NCC3=CNC4=NC=CN=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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